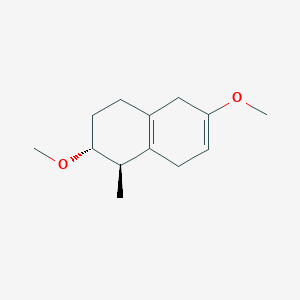
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is a complex organic compound with a unique structure. It belongs to the class of naphthalene derivatives, which are known for their aromatic properties and diverse applications in various fields. This compound is characterized by the presence of methoxy groups and a methyl group, which contribute to its distinct chemical behavior.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- typically involves multi-step organic reactions. One common method includes the hydrogenation of naphthalene derivatives under specific conditions to introduce the hexahydro structure. The methoxy groups are then introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes where naphthalene is treated with hydrogen gas in the presence of a metal catalyst such as palladium or platinum. This is followed by methylation reactions to introduce the methoxy groups. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to further reduce any remaining aromatic rings.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, metal catalysts (palladium, platinum).
Substitution: Halogens (bromine, chlorine), nitrating agents (nitric acid), acidic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like quinones, reduced forms with additional hydrogen atoms, and substituted naphthalene derivatives with halogens or nitro groups.
科学研究应用
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its stable aromatic structure.
作用机制
The mechanism of action of Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Naphthalene: The parent compound with a simpler structure and different reactivity.
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative with different chemical properties.
2,6-Dimethoxynaphthalene: A similar compound with methoxy groups but lacking the hexahydro structure.
Uniqueness
Naphthalene, 1,2,3,4,5,8-hexahydro-2,6-dimethoxy-1-methyl-, trans- is unique due to its specific combination of hydrogenation, methoxy, and methyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
185253-71-8 |
|---|---|
分子式 |
C13H20O2 |
分子量 |
208.30 g/mol |
IUPAC 名称 |
(1R,2R)-2,6-dimethoxy-1-methyl-1,2,3,4,5,8-hexahydronaphthalene |
InChI |
InChI=1S/C13H20O2/c1-9-12-6-5-11(14-2)8-10(12)4-7-13(9)15-3/h5,9,13H,4,6-8H2,1-3H3/t9-,13-/m1/s1 |
InChI 键 |
PTOYYFBLVGGYGI-NOZJJQNGSA-N |
手性 SMILES |
C[C@H]1[C@@H](CCC2=C1CC=C(C2)OC)OC |
规范 SMILES |
CC1C(CCC2=C1CC=C(C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















